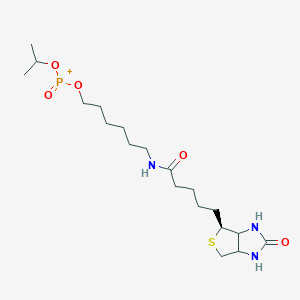
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate is a biotinylated compound widely used in biochemical and proteomics research. It is known for its ability to bind strongly to streptavidin and avidin, making it a valuable tool in various biological assays and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate typically involves the biotinylation of aminohexyl isopropyl hydrogenphosphonate. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with aminohexyl isopropyl hydrogenphosphonate under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrogenphosphonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphonate esters or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Products: Various substituted phosphonates and biotinylated derivatives.
Oxidation Products: Phosphonate esters and other oxidized biotinylated compounds.
Applications De Recherche Scientifique
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate has a wide range of applications in scientific research:
Biochemistry: Used in affinity purification and labeling of proteins and nucleic acids.
Molecular Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays and drug delivery systems.
Industry: Applied in the development of biosensors and bioanalytical devices
Mécanisme D'action
The mechanism of action of 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate involves its strong binding affinity to streptavidin and avidin. This binding is due to the biotin moiety, which forms a stable complex with these proteins. The compound can be used to immobilize biotinylated molecules on streptavidin-coated surfaces, facilitating various biochemical assays and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-N-Biotinylaminohexyl Hydrogenphosphonate
- N-Biotinyl-12-aminododecanoic Acid
- N-Biotinyl-12-aminododecanoyltobramycin Amide
- erythro-ω-Amino Sphingosine Biotinamide Phosphate
Uniqueness
6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate is unique due to its specific structure, which combines the biotin moiety with an aminohexyl isopropyl hydrogenphosphonate group. This structure provides enhanced binding affinity and stability, making it particularly useful in applications requiring strong and specific biotin-streptavidin interactions .
Propriétés
IUPAC Name |
oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]-propan-2-yloxyphosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15?,16-,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWDCBDEYWFTBI-PQUAAJSLSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5PS+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
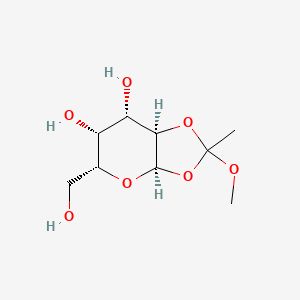
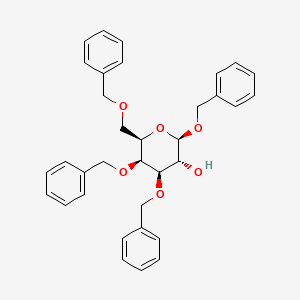
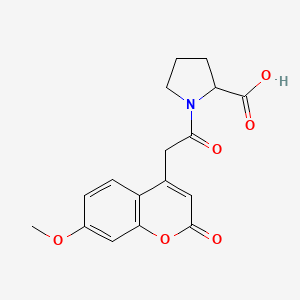
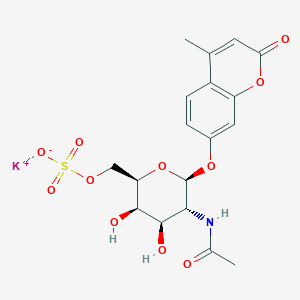
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)
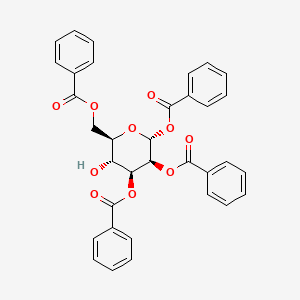

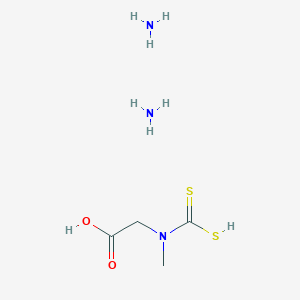
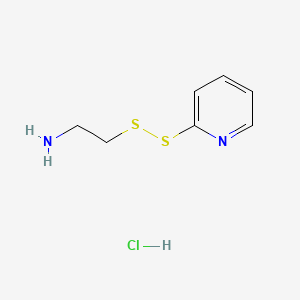

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
